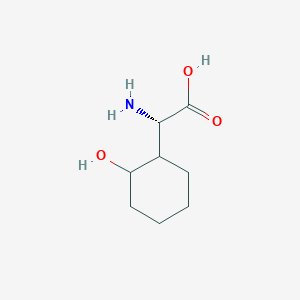

(2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid

Description

(2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid is a chiral α-amino acid derivative featuring a cyclohexyl ring substituted with a hydroxyl group at the 2-position. Key characteristics inferred from analogs include:

- Chirality: The (2S)-configuration ensures stereospecific interactions in biochemical systems.

- Functional groups: The carboxylic acid, amino, and hydroxyl groups enable hydrogen bonding, metal coordination, and solubility modulation.

- Applications: Likely used in peptide synthesis, enzyme studies, or as a biochemical reagent, similar to related compounds .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-hydroxycyclohexyl)acetic acid |

InChI |

InChI=1S/C8H15NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h5-7,10H,1-4,9H2,(H,11,12)/t5?,6?,7-/m0/s1 |

InChI Key |

ICAKBDBOADCOFJ-AHXFUIDQSA-N |

Isomeric SMILES |

C1CCC(C(C1)[C@@H](C(=O)O)N)O |

Canonical SMILES |

C1CCC(C(C1)C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while reduction of the amino group can produce primary amines .

Scientific Research Applications

(2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid with structurally similar compounds:

Key Observations:

- Lipophilicity: The absence of a hydroxyl group in (2S)-2-amino-2-cyclohexylacetic acid increases its lipophilicity (logP ~1.12), favoring membrane permeability but reducing water solubility.

- Acidity: The pKa of the carboxylic acid in (2S)-2-amino-2-cyclohexylacetic acid (2.44) is lower than typical α-amino acids (e.g., glycine: ~2.34), suggesting electron-withdrawing effects from the cyclohexyl group .

Biological Activity

(2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid, also known as a cyclohexyl derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a hydroxy group on a cyclohexane ring, suggest significant interactions with biological systems, particularly in pharmacology and neurobiology.

- Chemical Formula : C8H15NO3

- Molecular Weight : Approximately 173.21 g/mol

- CAS Number : 1254172-33-2

The compound features an amino group (-NH2), a carboxylic acid group (-COOH), and a hydroxy group (-OH), enhancing its solubility and reactivity in biological environments. The stereochemistry at the second carbon atom contributes to its distinct biological properties.

The biological activity of (2S)-2-amino-2-(2-hydroxycyclohexyl)acetic acid is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Preliminary studies indicate that it may modulate glutamate receptors, which are crucial for synaptic transmission and plasticity. This interaction could potentially influence neurological functions and offer therapeutic benefits in treating neurological disorders.

Biological Activities

Research into the biological activities of (2S)-2-amino-2-(2-hydroxycyclohexyl)acetic acid has highlighted several key areas:

-

Neurotransmitter Modulation :

- The compound's structural similarity to natural amino acids suggests it can act as a neurotransmitter modulator, influencing pain management and neurological disorders.

- Enzyme Interactions :

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2S)-2-amino-2-(2-hydroxycyclohexyl)acetic acid, it is essential to compare it with similar compounds:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-2-(4-hydroxycyclohexyl)acetic acid | 773038-42-9 | Hydroxy group on cyclohexane ring | Potential neurotransmitter modulation |

| (R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid | 1254172-34-3 | Different stereochemistry | Similar potential in neurological applications |

| (S)-Amino[(1S, 2S)-2-hydroxycyclohexyl]acetic acid | Not available | Hydroxycyclohexyl structure | Antibacterial properties |

The distinct stereochemistry of (2S)-2-amino-2-(2-hydroxycyclohexyl)acetic acid may influence its reactivity and interactions with biological molecules differently compared to its analogs.

Case Studies

Several case studies have investigated the pharmacological implications of this compound:

- Study on Neurotransmitter Interaction :

-

Therapeutic Potential in Pain Management :

- Research indicates that compounds similar to (2S)-2-amino-2-(2-hydroxycyclohexyl)acetic acid may alleviate pain by interacting with central nervous system receptors, highlighting its potential role in pain management therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid, considering stereochemical control?

- Methodological Answer :

- Route 1 : Start with cyclohexene derivatives (e.g., 2-(Cyclohex-2-en-1-yl)acetic acid) for functionalization. Hydroxylation at the 2-position can be achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis to ensure (S)-configuration .

- Route 2 : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the amino acid coupling step to preserve stereochemical integrity. Post-synthetic deprotection with HCl yields the hydrochloride salt for improved stability .

- Quality Control : Monitor enantiomeric purity using chiral HPLC with a Crownpak CR(+) column or polarimetric analysis .

Q. How can researchers confirm the structural integrity and enantiomeric purity of (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the cyclohexyl hydroxyl and α-amino acid moieties. Coupling constants (-values) distinguish axial vs. equatorial hydroxyl configurations .

- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, particularly for hydrochloride salts, which often form stable crystalline structures .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula () and detects impurities (<2% by area normalization in LC-MS) .

Q. What standard protocols exist for assessing the compound’s solubility and stability in biological assays?

- Experimental Design :

- Solvent Systems : Test solubility in PBS (pH 7.4), DMSO, and ethanol. Hydrochloride salts typically exhibit better aqueous solubility (~10–20 mg/mL) compared to free bases .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological studies?

- Methodological Framework :

- Target Identification : Use affinity chromatography with immobilized (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid to isolate binding proteins from neural tissue lysates .

- Functional Assays : Perform electrophysiological recordings (e.g., patch-clamp) on hippocampal neurons to assess NMDA receptor modulation. Compare results with structurally similar compounds (e.g., 2-(1-Aminocyclohexyl)acetic acid hydrochloride) to identify key functional groups .

- Computational Modeling : Docking studies (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., GluN1/GluN2B receptors) can predict binding modes and guide mutagenesis experiments .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity data for (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid derivatives?

- Conflict Resolution Workflow :

- Step 1 : Validate computational models (e.g., DFT calculations for pKa or logP) against experimental physicochemical data (e.g., potentiometric titration, shake-flask logP) .

- Step 2 : Replicate biological assays (e.g., enzyme inhibition) under controlled conditions (e.g., 37°C, 5% CO) to rule out environmental variability. Include positive controls (e.g., known NMDA antagonists) .

- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing assay-specific artifacts .

Q. How can researchers address challenges in crystallizing (2S)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid for structural studies?

- Crystallization Strategies :

- Salt Formation : Co-crystallize with counterions (e.g., sodium or hydrochloride) to enhance lattice stability .

- Solvent Screening : Use high-throughput vapor diffusion (Hampton Research screens) with PEG-based precipitants. Cyclohexanol/water mixtures may mimic the compound’s hydrophobic core .

- Cryoprotection : Soak crystals in glycerol or ethylene glycol (20–30% v/v) before flash-freezing to prevent ice formation during X-ray data collection .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s antioxidant activity across in vitro and in vivo models?

- Critical Analysis Steps :

- In Vitro vs. In Vivo Discrepancies : Assess bioavailability differences (e.g., blood-brain barrier penetration) via LC-MS quantification in plasma and brain homogenates .

- Redox Interference : Control for auto-oxidation in cell-free assays (e.g., DPPH radical scavenging) by including catalase/superoxide dismutase inhibitors .

- Species Variability : Repeat experiments in multiple models (e.g., murine vs. zebrafish) to identify conserved mechanisms .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.